2-(2-phenylmethoxyacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
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Overview
Description
2-(2-Phenylmethoxyacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-phenylmethoxyacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of ortho-aminophenones with α-haloketones. The reaction conditions for this synthesis require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted isoquinolines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(2-phenylmethoxyacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Isoquinoline: A simpler analog with similar biological activities.
Benzyloxyacetyl chloride: A related compound used in organic synthesis.
β-Lactams: Structurally similar compounds with applications in antibiotic development.
Uniqueness: 2-(2-Phenylmethoxyacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid stands out due to its complex structure and potential for diverse applications. Its unique combination of functional groups and molecular framework makes it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(2-phenylmethoxyacetyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(13-24-12-14-6-2-1-3-7-14)20-10-15-8-4-5-9-16(15)17(11-20)19(22)23/h1-9,17H,10-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQYOCBVTKYYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1C(=O)COCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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